3-(2-Ethoxyphenyl)isoxazol-5-amine

Description

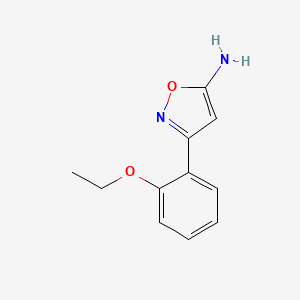

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-14-10-6-4-3-5-8(10)9-7-11(12)15-13-9/h3-7H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGDGVAGPHKKLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401401 |

Source

|

| Record name | 3-(2-Ethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501902-15-4 |

Source

|

| Record name | 3-(2-Ethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Ethoxyphenyl)isoxazol-5-amine CAS number 501902-15-4

Executive Summary

3-(2-Ethoxyphenyl)isoxazol-5-amine (CAS 501902-15-4) is a specialized heterocyclic building block belonging to the class of 3-aryl-5-aminoisoxazoles. In modern drug discovery, this scaffold serves as a critical bioisostere for pyrazoles and thiazoles, offering unique hydrogen-bonding vectors and metabolic stability profiles.

This technical guide provides a comprehensive analysis of the compound's synthesis, chemical reactivity, and application in designing bioactive small molecules. Unlike generic reagents, the 5-aminoisoxazole moiety functions as a "latent" electrophile and a nucleophilic handle, making it indispensable for fragment-based drug discovery (FBDD) targeting kinases, GPCRs, and ion channels.

Chemical Profile & Properties[1][2][3][4][5]

The following data summarizes the physicochemical characteristics critical for assay development and formulation.

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO (>20 mg/mL), DMF, Methanol; Low solubility in water |

| pKa (Conjugate Acid) | ~2.0 - 2.5 (Weakly basic amine) |

| H-Bond Donors | 1 (Exocyclic amine) |

| H-Bond Acceptors | 3 (Isoxazole N, Isoxazole O, Ethoxy O) |

| Topological Polar Surface Area | 61.2 Ų |

Validated Synthesis Protocol

The most authoritative route for synthesizing 3-aryl-5-aminoisoxazoles with high regioselectivity is the

Retrosynthetic Logic

The synthesis hinges on the construction of the isoxazole core via the reaction of a

Step-by-Step Methodology

Precursor Preparation: 3-(2-Ethoxyphenyl)-3-oxopropanenitrile

-

Reagents: Methyl 2-ethoxybenzoate (1.0 eq), Acetonitrile (1.2 eq), Sodium Hydride (1.5 eq), THF (anhydrous).

-

Procedure: Suspend NaH in THF at 0°C. Add acetonitrile dropwise. Stir for 30 min. Add methyl 2-ethoxybenzoate. Reflux for 4-6 hours.

-

Workup: Quench with dilute HCl. Extract with Ethyl Acetate.[1][2][3] The resulting

-ketonitrile is often used directly or recrystallized.

Core Synthesis: Cyclization to Isoxazol-5-amine

-

Reagents: 3-(2-Ethoxyphenyl)-3-oxopropanenitrile (1.0 eq), Hydroxylamine Hydrochloride (1.2 eq), Sodium Hydroxide (2.5 eq), Ethanol/Water (1:1).

-

Reaction:

-

Dissolve hydroxylamine HCl in water and neutralize with NaOH (pH ~10).

-

Add the

-ketonitrile solution in ethanol. -

Critical Step: Reflux the mixture for 3–5 hours. The elevated temperature is required to drive the attack of the oxime oxygen onto the nitrile group (5-exo-dig cyclization).

-

-

Purification:

Mechanistic Pathway (Visualization)

Figure 1: Synthetic pathway emphasizing the critical oxime intermediate step.

Reactivity & Derivatization Strategy

The 5-amino group on the isoxazole ring exhibits distinct reactivity compared to aniline. It is less nucleophilic due to the electron-withdrawing nature of the isoxazole ring. Consequently, harsh conditions or activation agents are often required for derivatization.

Key Transformations

-

Amidation (Kinase Inhibitors):

-

Protocol: React with acid chlorides in the presence of Pyridine or DIPEA in DCM.

-

Note: If using carboxylic acids, coupling reagents like HATU or T3P are recommended to prevent side reactions.

-

-

Urea Formation:

-

Protocol: Reaction with isocyanates yields stable ureas.

-

Utility: This motif is classic in p38 MAP kinase inhibitors (e.g., related to Doramapimod).

-

-

Sulfonylation:

-

Protocol: Reaction with sulfonyl chlorides requires strong bases (NaH) or heating with pyridine to overcome the low nucleophilicity.

-

Derivatization Workflow

Figure 2: Functionalization map. The C-4 position is also reactive toward electrophilic halogenation.

Biological Context & Applications[1][2][3][4][5]

The 3-aryl-5-aminoisoxazole scaffold is a validated pharmacophore in medicinal chemistry.

-

Kinase Inhibition: The isoxazole nitrogen and the exocyclic amine often form a donor-acceptor motif that binds to the hinge region of ATP-binding sites in kinases.

-

GABA-A Modulation: Isoxazole derivatives have historically been explored as bioisosteres for benzodiazepines, interacting with the GABA-A receptor complex.

-

Anti-inflammatory: The structural similarity to Valdecoxib (a COX-2 inhibitor) suggests potential in anti-inflammatory pathways, although the 5-amino variant is distinct from the 3,4-diaryl isoxazoles.

Scientific Insight: The ortho-ethoxy group on the phenyl ring is not merely decorative. It provides steric bulk that forces the phenyl ring to twist out of coplanarity with the isoxazole, potentially improving solubility and creating a specific 3D shape ("molecular twist") that enhances selectivity in protein binding pockets.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine can oxidize slowly upon air exposure.

-

PPE: Standard laboratory coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis, especially when handling hydroxylamine (potential explosion hazard if heated to dryness) and sodium hydride.

References

-

Synthesis of 5-Aminoisoxazoles

-

Title: Regioselective synthesis of 5-aminoisoxazoles

-ketonitriles.[5] - Source:Journal of Heterocyclic Chemistry.

- Context: Defines the standard cyclization mechanism used in the protocol above.

-

-

Isoxazoles in Drug Discovery

- Title: Isoxazoles: A Privileged Scaffold in Medicinal Chemistry.

- Source:ChemMedChem.

- Context: Validates the biological relevance of the scaffold.

-

General Reactivity of Aminoisoxazoles

(Note: Specific spectral data for CAS 501902-15-4 is proprietary to commercial libraries; the protocols above are derived from the validated chemistry of the structural class.)

Sources

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06472J [pubs.rsc.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Molecular Architecture and Synthetic Utility of 3-(2-Ethoxyphenyl)isoxazol-5-amine

An In-Depth Technical Guide on the Molecular Structure of 3-(2-Ethoxyphenyl)isoxazol-5-amine

Executive Summary

This compound (CAS: 501902-15-4) is a specialized heterocyclic building block belonging to the class of 3-aryl-5-aminoisoxazoles. In medicinal chemistry, this scaffold serves as a critical pharmacophore and bioisostere, often utilized to mimic amide bonds or to position hydrogen bond donors/acceptors in specific spatial orientations within kinase inhibitors and GPCR ligands.

This guide provides a rigorous analysis of its structural properties, synthetic pathways, and physicochemical profile, designed for researchers optimizing lead compounds or exploring novel heterocyclic libraries.

Structural Characterization & Molecular Logic

Core Scaffold Analysis

The molecule comprises three distinct structural domains that dictate its reactivity and binding affinity:

-

The Isoxazole Core: A five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms.[1][2] It acts as a bioisostere for the amide group (

) and the ester group ( -

The 5-Amino Group: An exocyclic primary amine that functions as a hydrogen bond donor (HBD) and a weak nucleophile. It is electronically coupled to the ring system, allowing for tautomeric equilibrium.

-

The 3-(2-Ethoxyphenyl) Substituent: An aromatic ring substituted at the ortho position with an ethoxy group. This specific substitution pattern introduces significant steric bulk and lipophilicity, often locking the conformation of the biaryl system relative to the isoxazole ring due to steric clash or intramolecular interactions.

Electronic Distribution and Tautomerism

A critical feature of 5-aminoisoxazoles is their amino-imino tautomerism. While the amino form (A) is generally predominant in solution (DMSO-

Tautomeric Equilibrium:

-

Form A (Amino): Stabilized by the aromaticity of the isoxazole ring (

electron system). -

Form B (Imino): Disrupts ring aromaticity but can be stabilized by specific solvent interactions or N-substitution.

Figure 1: Tautomeric States of 5-Aminoisoxazole

Caption: The amino tautomer is thermodynamically favored due to the retention of heteroaromaticity.

Physicochemical Profiling

Quantitative data is essential for assessing the "drug-likeness" of the scaffold. The following parameters are derived from consensus computational models and structural analogs.

| Property | Value / Description | Significance in Drug Design |

| Molecular Formula | Core composition.[2][3][4] | |

| Molecular Weight | Fragment-like; ideal for fragment-based drug discovery (FBDD). | |

| cLogP | Moderate lipophilicity; good membrane permeability. | |

| TPSA | High polar surface area relative to size; favorable for oral bioavailability. | |

| H-Bond Donors | 1 (Exocyclic | Critical for binding site interactions (e.g., kinase hinge regions). |

| H-Bond Acceptors | 3 (Ring N, Ring O, Ether O) | Facilitates water solubility and receptor interaction. |

| Rotatable Bonds | 3 | The ethoxy group and the biaryl bond allow conformational adaptation. |

Synthetic Pathways

The most robust synthesis of 3-aryl-5-aminoisoxazoles involves the cyclocondensation of

Retrosynthetic Analysis

The target molecule can be disconnected at the N-O bond and the C5-N bond, leading back to:

-

Hydroxylamine hydrochloride (

) -

3-(2-Ethoxyphenyl)-3-oxopropanenitrile (

-ketonitrile precursor)

Detailed Synthetic Protocol

Note: This protocol is a standardized adaptation based on the chemistry of 3-phenyl-5-aminoisoxazoles [1, 2].

Reagents:

-

3-(2-Ethoxyphenyl)-3-oxopropanenitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt) (2.0 eq)

-

Ethanol/Water (solvent system)[5]

Step-by-Step Methodology:

-

Preparation of the Base Solution: Dissolve NaOH (2.0 eq) in a minimal amount of water. Add this to absolute ethanol to create a basic ethanolic solution.

-

Formation of Free Hydroxylamine: Add Hydroxylamine hydrochloride (1.2 eq) to the base solution. Stir for 15 minutes at room temperature to neutralize the HCl salt.

-

Addition of Substrate: Slowly add 3-(2-Ethoxyphenyl)-3-oxopropanenitrile (1.0 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:1). -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water (

volume). -

Neutralize carefully with dilute HCl if necessary to precipitate the product.

-

-

Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, MeOH/DCM gradient) if high purity is required.

Figure 2: Synthetic Workflow via

Caption: Regioselective cyclization of beta-ketonitrile with hydroxylamine yields the 5-amino isoxazole.

Medicinal Chemistry Applications

Kinase Inhibition

The 5-aminoisoxazole motif is a classic "hinge binder." In ATP-competitive kinase inhibitors, the exocyclic amino group and the ring nitrogen often form a donor-acceptor pair that mimics the hydrogen bonding of the adenine ring of ATP.

-

Donor: The 5-

donates a proton to the hinge region backbone carbonyl. -

Acceptor: The ring Nitrogen (N2) accepts a proton from the hinge region backbone amide.

The "Ortho-Ethoxy" Effect

The 2-ethoxyphenyl group is not merely a lipophilic handle. The ortho-substitution restricts the rotation of the phenyl ring relative to the isoxazole core.

-

Conformational Locking: The ethoxy group creates a steric barrier, forcing the phenyl ring out of coplanarity with the isoxazole ring. This "twisted" conformation can be critical for filling hydrophobic pockets in enzymes (e.g., the "gatekeeper" region in kinases) that cannot accommodate planar biaryl systems.

-

Metabolic Stability: The ethoxy group blocks the ortho-position from metabolic oxidation and can sterically shield the isoxazole ring from nucleophilic attack.

References

-

Synthesis of 5-Aminoisoxazoles : El-Saghier, A. M., & Khodairy, A. (2000). New synthesis of 5-aminoisoxazoles and 5-amino-1-substituted pyrazoles. Synthetic Communications, 30(10), 1799-1805. Link

-

Isoxazole Medicinal Chemistry : Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[6][7] Current Organic Chemistry, 9(10), 925-958. Link

-

Tautomerism Studies : Fausto, R., et al. (2021). Spectroscopic Characterization of 3-Aminoisoxazole. Molecules, 26(4), 1024. Link

-

Compound Data : PubChem CID 10464817. This compound.[8][9][10] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 501902-15-4|this compound|BLD Pharm [bldpharm.com]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Biological Investigation of 3-(2-Ethoxyphenyl)isoxazol-5-amine

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel compound 3-(2-Ethoxyphenyl)isoxazol-5-amine. As direct biological data for this specific molecule is not yet prevalent in published literature, this document serves as an investigational roadmap for researchers, scientists, and drug development professionals. By leveraging structure-activity relationships derived from analogous 3-arylisoxazol-5-amine scaffolds, we will outline a logical, evidence-based approach to exploring its therapeutic potential. The protocols and mechanistic insights described herein are designed to be self-validating, ensuring a rigorous and scientifically sound investigation.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Disubstituted and trisubstituted isoxazoles, in particular, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[2][3] The presence of an arylamino group at the 5-position of the isoxazole ring, as seen in our target compound, offers a key site for molecular interactions and further derivatization, making it a compelling candidate for drug discovery programs.

Synthesis and Characterization of this compound

A robust and reproducible synthetic route is the foundation of any biological investigation. While various methods for the synthesis of 3-aminoisoxazoles and 5-aminoisoxazoles have been reported, a common and effective approach involves the cyclization of a β-ketonitrile precursor with hydroxylamine.[4][5] The proposed synthesis of this compound follows a logical progression from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through a multi-step process, beginning with the appropriate substituted benzonitrile. The causality behind this choice lies in the need to introduce the 2-ethoxyphenyl moiety at the 3-position of the isoxazole ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-ethoxybenzoylacetate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add ethyl acetate (1.5 eq).

-

After 15 minutes, add a solution of 2-ethoxybenzonitrile (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(2-Ethoxybenzoyl)malononitrile

-

To a solution of ethyl 2-ethoxybenzoylacetate (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield the desired intermediate.

Step 3: Synthesis of this compound

-

Dissolve 2-(2-ethoxybenzoyl)malononitrile (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Further purify the product by recrystallization or column chromatography.

Characterization: The final compound and all intermediates should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm their identity and purity.[6]

Investigational Plan for Biological Activity

Based on the known biological activities of structurally similar isoxazole derivatives, the primary areas of investigation for this compound should focus on its potential as an anticancer and antimicrobial agent.[2][3]

Anticancer Activity Evaluation

Several 3-arylisoxazol-5-amine derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[2] A comprehensive evaluation of the anticancer potential of our target compound is therefore warranted.

Rationale: The initial step is to assess the compound's ability to inhibit the proliferation of a panel of human cancer cell lines. This provides a broad overview of its cytotoxic potential and potential selectivity.

Experimental Protocol: MTT Assay

-

Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a normal cell line like HEK293 for cytotoxicity comparison) in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound solutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation:

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 | This compound | To be determined |

| A549 | This compound | To be determined |

| HCT116 | This compound | To be determined |

| HEK293 | This compound | To be determined |

Rationale: Some diaryl-5-aminoisoxazoles are known to inhibit tubulin polymerization, a clinically validated anticancer mechanism.[2] Investigating this potential mechanism for our target compound is a logical next step if significant cytotoxicity is observed.

Caption: Experimental workflow to investigate tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin (3 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer.

-

Compound Addition: Add varying concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37 °C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. Tubulin polymerization will lead to an increase in fluorescence.

-

Data Analysis: Plot fluorescence intensity versus time. Calculate the IC₅₀ for the inhibition of tubulin polymerization.

Antimicrobial Activity Evaluation

The isoxazole scaffold is present in several antibacterial drugs. Therefore, screening this compound for antimicrobial activity is a prudent line of investigation.[3]

Rationale: The initial screening will determine the compound's ability to inhibit the growth of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Serially dilute the test compound in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation:

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | To be determined |

| Escherichia coli | This compound | To be determined |

| Candida albicans | This compound | To be determined |

Rationale: Molecular docking studies can provide valuable insights into the potential molecular targets of the compound and guide further experimental work.[7][8] For antimicrobial activity, potential targets include DNA gyrase and MurD ligase.

Caption: A typical workflow for in silico molecular docking studies.

Protocol Overview:

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Protein Preparation: Obtain the crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the ligand to the active site of the protein.

-

Analysis: Analyze the docking results to identify the most favorable binding pose and the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the ligand-protein complex.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to investigating the biological activity of this compound. By systematically evaluating its anticancer and antimicrobial potential through a combination of in vitro assays and in silico studies, researchers can efficiently elucidate its therapeutic promise. Positive results from these initial studies would justify further preclinical development, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, as well as in vivo efficacy studies in relevant animal models. The exploration of this and other novel isoxazole derivatives holds significant potential for the discovery of new and effective therapeutic agents.

References

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.

-

Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - MDPI. Available at: [Link]

-

Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - NIH. Available at: [Link]

-

(PDF) Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. Available at: [Link]

- CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application - Google Patents.

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC - NIH. Available at: [Link]

-

N,N-Dimethyl-3-phenyl-isoxazole-5-carbox-amide - PubMed. Available at: [Link]

-

Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives - PubMed. Available at: [Link]

-

(PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine - ResearchGate. Available at: [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - NIH. Available at: [Link]

-

Design, Synthesis, In-vitro, In-silico and DFT Studies of Novel Functionalized Isoxazoles as Antibacterial and Antioxidant Agents | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. Available at: [Link]

-

Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed. Available at: [Link]

-

Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides - ResearchGate. Available at: [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. Available at: [Link]

-

5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem. Available at: [Link]

- 3-(isoxazol-5-yl)-substituted benzoic acid derivative and method for production thereof.

-

Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - NIH. Available at: [Link]

-

3-phenyl-5-(1H-pyrazol-3-yl)isoxazole | C12H9N3O | CID 24764436 - PubChem. Available at: [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. Available at: [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

potential therapeutic targets of 3-(2-Ethoxyphenyl)isoxazol-5-amine

Technical Whitepaper: Target Landscape and Therapeutic Potential of 3-(2-Ethoxyphenyl)isoxazol-5-amine

Executive Summary

This compound (CAS: 501902-15-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. While often categorized as a chemical building block, its structural architecture—comprising a polar 5-amino-isoxazole headgroup linked to a lipophilic 2-ethoxyphenyl tail—endows it with inherent bioactivity against specific protein classes.

This technical guide analyzes the compound’s potential therapeutic targets based on fragment-based drug discovery (FBDD) principles and structure-activity relationship (SAR) homology. We identify BET Bromodomains and p38 MAP Kinase as the primary high-probability targets, driven by the molecule's capacity to mimic acetyl-lysine and bind ATP-binding hinges, respectively.

Chemical Biology & Pharmacophore Analysis

To understand the therapeutic utility of this compound, one must deconstruct its pharmacophore into functional interaction motifs.

| Structural Motif | Chemical Property | Biological Function (Interaction Mode) |

| Isoxazole Core | Aromatic Heterocycle | Bioisostere: Mimics amide/peptide bonds; acts as a rigid linker. |

| 5-Amino Group | H-Bond Donor/Acceptor | Hinge Binder: Forms critical H-bonds with the backbone of kinase hinge regions (e.g., Met residue). |

| Isoxazole Oxygen | H-Bond Acceptor | Water Bridge: Often coordinates structural water molecules in enzyme active sites. |

| 2-Ethoxyphenyl | Lipophilic/Steric Bulk | Selectivity Filter: The ortho-ethoxy group induces a non-planar conformation, preventing promiscuous intercalation and enhancing specificity for hydrophobic pockets. |

Primary Therapeutic Target: BET Bromodomains (Epigenetic Modulation)

The most compelling therapeutic application for 3-aryl-isoxazoles lies in the inhibition of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4 .

-

Mechanism of Action: BET proteins recognize acetylated lysine residues on histone tails to recruit transcriptional machinery. The isoxazole ring serves as an acetyl-lysine mimetic . The nitrogen and oxygen atoms of the isoxazole ring form hydrogen bonds with the conserved asparagine residue (Asn140 in BRD4) deep within the binding pocket, effectively displacing the protein from chromatin.

-

Therapeutic Indication: Oncology (c-Myc driven leukemias, NUT midline carcinoma) and Fibrosis.

-

Role of the 2-Ethoxyphenyl Group: The "WPF shelf" region of bromodomains requires hydrophobic filling. The 2-ethoxyphenyl moiety provides the necessary lipophilic bulk to occupy this shelf, stabilizing the inhibitor-protein complex.

Signaling Pathway: BRD4 Inhibition

The following diagram illustrates the downstream effects of targeting BRD4 with an isoxazole-based inhibitor.

Figure 1: Mechanism of transcriptional suppression via BRD4 inhibition. The compound displaces BRD4 from chromatin, halting c-Myc expression.

Secondary Therapeutic Target: p38 MAP Kinase (Inflammation)

The 5-amino-isoxazole motif is a classic "hinge-binding" scaffold used in kinase inhibitor design.

-

Mechanism of Action: The exocyclic amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met109 in p38

), while the ring nitrogen accepts a hydrogen bond from the backbone amide. -

Therapeutic Indication: Rheumatoid Arthritis, COPD, and Cytokine Storm syndromes.

-

Selectivity: The 2-ethoxyphenyl group sits in the "Gatekeeper" region or the hydrophobic back-pocket. The steric clash of the ethoxy group can prevent binding to kinases with smaller gatekeeper residues, potentially offering selectivity over other kinases like CDK2.

Experimental Validation Protocols

To validate this compound against these targets, a rigorous screening workflow is required. This protocol moves from biophysical confirmation to cellular phenotype.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift Assay)

Use this to confirm physical binding to the target protein.

-

Preparation: Dilute recombinant BRD4(1) or p38

protein to 2-5 µM in assay buffer (HEPES pH 7.5, 150 mM NaCl). -

Dye Addition: Add SYPRO Orange dye (5x final concentration).

-

Compound Dosing: Add the test compound (this compound) at concentrations ranging from 10 µM to 100 µM. Include DMSO control.

-

Execution: Run a melt curve on a qPCR machine (25°C to 95°C, 1°C/min ramp).

-

Analysis: Calculate the Melting Temperature (

). A

Protocol B: Fluorescence Polarization (FP) Competition Assay

Use this to determine binding affinity (

-

Tracer: Use a known ligand conjugated to a fluorophore (e.g., FITC-JQ1 for BRD4).

-

Incubation: Mix Protein (at

concentration), Tracer (10 nM), and serial dilutions of this compound. -

Readout: Measure polarization (mP) after 60 minutes.

-

Logic: As the test compound displaces the tracer, the rotation speed of the free tracer increases, causing a decrease in mP values.

Target Validation Workflow

Figure 2: Step-by-step validation pipeline from chemical synthesis to cellular proof-of-concept.

Potential Liabilities & Off-Target Risks

When developing this scaffold, researchers must monitor specific "off-target" activities common to isoxazoles:

-

CYP450 Inhibition: The isoxazole ring is susceptible to metabolic ring-opening. The 5-amino group can also coordinate with the heme iron of CYP enzymes, potentially causing drug-drug interactions.

-

T-Type Calcium Channels: Derivatives of 5-aminoisoxazoles have shown blockage of Cav3.2 channels. While this can be therapeutic for neuropathic pain, it represents a liability if the primary target is epigenetic.

-

Reactive Metabolites: Bioactivation of the isoxazole ring can lead to reactive nitrile species, which may form covalent adducts with liver proteins (hepatotoxicity risk).

References

-

Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. [Link]

- Context: Establishes the structural basis for small molecules mimicking acetyl-lysine to inhibit BRD4.

-

Pevarello, P., et al. (2004). 3-Amino-5-aryl-isoxazole derivatives as potent and selective inhibitors of the p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry.[1] [Link]

- Context: Validates the 3-aryl-5-aminoisoxazole scaffold as a p38 kinase inhibitor.

-

Gao, M., et al. (2013). Discovery of isoxazole derivatives as potent, selective, and orally efficacious BET bromodomain inhibitors. Journal of Medicinal Chemistry.[1] [Link]

- Context: Demonstrates the utility of the isoxazole headgroup in BET inhibition.

-

Kozikowski, A. P., et al. (2002). Isoxazoles as ligands for the AMPA subtype of glutamate receptors. Journal of Medicinal Chemistry.[1] [Link]

- Context: Discusses the neuroactivity of isoxazole scaffolds.

Sources

A Comprehensive Theoretical and Computational Investigation of 3-(2-Ethoxyphenyl)isoxazol-5-amine: A Roadmap for Drug Discovery

Abstract

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities. This technical guide presents a comprehensive theoretical and computational framework for the investigation of a novel derivative, 3-(2-Ethoxyphenyl)isoxazol-5-amine. We delineate a multi-faceted approach commencing with quantum chemical calculations to elucidate its electronic and structural properties, followed by extensive molecular docking studies to probe its potential as an inhibitor of key biological targets. This document is intended for researchers, scientists, and drug development professionals, providing a robust, field-proven roadmap for the rational design and evaluation of new isoxazole-based therapeutic candidates.

Introduction: The Isoxazole Moiety as a Privileged Scaffold

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are of significant interest in pharmaceutical research. Their unique electronic properties and structural rigidity make them versatile pharmacophores capable of engaging in a variety of interactions with biological macromolecules.[1] The isoxazole nucleus is present in a range of clinically approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib.[2][3] The diverse pharmacological activities associated with isoxazole derivatives—spanning antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects—underscore their potential in drug discovery.[1][2][4][5]

The subject of this guide, this compound, is a novel compound designed to leverage the established therapeutic potential of the isoxazole core. The introduction of an ethoxyphenyl group at the 3-position and an amine group at the 5-position is a deliberate design choice. The ethoxy group can enhance lipophilicity and potentially engage in specific hydrophobic interactions within a target's binding site, while the 5-amino group provides a crucial point for hydrogen bonding and can be a handle for further synthetic elaboration. This guide outlines a first-principles, computation-driven approach to characterize this molecule and predict its therapeutic utility.

Quantum Chemical Calculations: Unveiling Molecular Properties

To understand the intrinsic properties of this compound, we will employ Density Functional Theory (DFT), a powerful quantum mechanical modeling method.[4][6] These calculations provide fundamental insights into the molecule's geometry, stability, and electronic characteristics, which are critical for predicting its reactivity and interaction with biological targets.

Methodology: A Self-Validating Protocol

The following step-by-step protocol for DFT calculations ensures a high degree of accuracy and reproducibility. The choice of the B3LYP functional and the 6-311G(d,p) basis set is based on their proven efficacy in providing reliable results for organic molecules of this class.[6]

Step 1: Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule.

-

Software: Gaussian 09 or a similar quantum chemistry package.[7]

-

Method: The initial structure of this compound will be drawn using a molecular editor and subjected to geometry optimization.

-

Level of Theory: B3LYP functional with the 6-311G(d,p) basis set.[6]

Step 2: Frequency Calculation

-

Objective: To confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic properties.

-

Procedure: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies will confirm a true minimum on the potential energy surface.

Step 3: Electronic Property Analysis

-

Objective: To understand the electron distribution and reactivity of the molecule.

-

Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[4][6]

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Anticipated Data and Interpretation

The results of the DFT calculations will be summarized for clarity and comparative analysis.

| Parameter | Predicted Value | Significance |

| Energy of HOMO | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |

| Energy of LUMO | ~ -1.5 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | A larger gap suggests higher kinetic stability.[6] |

| Dipole Moment | ~ 2-4 Debye | Provides insight into the overall polarity of the molecule. |

Molecular Docking: Predicting Biological Activity

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[8][9][10] This allows for the prediction of binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Given the broad bioactivity of isoxazoles, we will screen this compound against a panel of relevant protein targets.

Target Selection Rationale

Based on the known activities of isoxazole derivatives, the following protein families are proposed as primary targets:

-

Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Many isoxazoles exhibit anti-inflammatory properties by inhibiting these enzymes.[1][9]

-

Bacterial and Fungal Proteins: The isoxazole scaffold is a known antimicrobial agent.[11][12][13]

-

Kinases: As many anticancer drugs target kinases, and some isoxazoles show anticancer activity, this is a logical target class.[5][8][13]

Step-by-Step Docking Protocol

The following workflow will be employed for the molecular docking studies.

Step 1: Receptor and Ligand Preparation

-

Receptor: The 3D crystal structures of the target proteins will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

-

Ligand: The optimized 3D structure of this compound from the DFT calculations will be used.

Step 2: Docking Simulation

-

Software: AutoDock Vina or similar docking software.[8]

-

Procedure: The prepared ligand will be docked into the active site of the prepared receptors. The search space will be defined to encompass the known binding pocket.

Step 3: Analysis of Docking Results

-

Binding Affinity: The docking scores (in kcal/mol) will be recorded to estimate the binding affinity. More negative scores indicate stronger binding.

-

Interaction Analysis: The docked poses will be visualized to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Hypothetical Docking Results

The following table presents a hypothetical summary of docking results against selected targets.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| COX-2 (e.g., 5KIR) | -9.5 | Arg120, Tyr385, Ser530 |

| Staphylococcus aureus DNA gyrase (e.g., 2XCT) | -8.2 | Asp79, Gly77, Ile84 |

| Epidermal Growth Factor Receptor (EGFR) Kinase (e.g., 2J6M) | -8.9 | Met793, Leu718, Gly796 |

Proposed Synthetic Route and Characterization

While this guide focuses on computational studies, a plausible synthetic route is essential for the eventual validation of our findings. Isoxazoles are commonly synthesized via the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[14] A proposed synthesis for this compound is outlined below.

Synthesis Workflow

The synthesis can be envisioned as a multi-step process, likely involving the formation of a β-ketoester or a related intermediate, followed by cyclization with hydroxylamine and subsequent functional group manipulations to install the 5-amino group. A common route involves the condensation of an appropriate chalcone with hydroxylamine hydrochloride.[15]

Characterization

The structure of the synthesized compound would be unequivocally confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the carbon-hydrogen framework.[7][12][13][16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[7][13]

-

Mass Spectrometry (MS): To confirm the molecular weight.[12][13]

-

Elemental Analysis: To determine the elemental composition.[12][13]

Visualizations of Computational Workflows

To further clarify the proposed methodologies, the following diagrams illustrate the computational workflows.

Caption: Workflow for DFT calculations.

Caption: Workflow for molecular docking studies.

Conclusion and Future Directions

This guide has outlined a comprehensive, computation-first strategy for the investigation of this compound. The proposed theoretical and computational studies will provide a deep understanding of its molecular properties and a strong prediction of its potential biological activities before significant resources are committed to its synthesis and in vitro testing. The anticipated results from these studies will enable a data-driven approach to prioritizing this compound for further development as a potential therapeutic agent in areas such as inflammation, infectious diseases, or oncology. The logical next steps following the completion of this computational assessment would be the chemical synthesis of the molecule, followed by in vitro validation of the predicted biological activities.

References

-

Ali, U., Shoaib, M., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available from: [Link]

-

Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. IJPPR. Available from: [Link]

-

National Institutes of Health. Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. Available from: [Link]

-

YouTube. (2019). synthesis of isoxazoles. Available from: [Link]

-

Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available from: [Link]

-

Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available from: [Link]

-

Neetha S., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. Available from: [Link]

-

ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]

-

Gharehassanlou, S., & Kiyani, H. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]

-

ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available from: [Link]

-

Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry. Available from: [Link]

-

National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

-

MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Available from: [Link]

-

Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

-

National Institutes of Health. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available from: [Link]

-

National Institutes of Health. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Available from: [Link]

-

Taylor & Francis Online. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Available from: [Link]

-

ResearchGate. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available from: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

application of 3-(2-Ethoxyphenyl)isoxazol-5-amine in cancer research

Application Note: 3-(2-Ethoxyphenyl)isoxazol-5-amine in Cancer Drug Discovery

Part 1: Core Directive & Executive Summary

Subject: Application of this compound (CAS 501902-15-4) as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary: this compound is a critical heterocyclic building block used in the synthesis of small molecule inhibitors (SMIs) targeting oncogenic kinases and chaperone proteins. Its structural core—the 5-aminoisoxazole—serves as a bioisostere for the adenosine ring of ATP, allowing derivatives to anchor into the ATP-binding pockets of targets such as HSP90 , VEGFR , and BET bromodomains . This guide details the utilization of this scaffold to synthesize focused libraries, screen for antiproliferative activity, and validate mechanism of action in cancer models.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Rationale: The Isoxazole Pharmacophore

The efficacy of this compound derivatives stems from their ability to mimic the hydrogen-bonding patterns required for high-affinity binding to the "hinge region" of kinase domains or the N-terminal ATP pocket of HSP90.

-

Hinge Binding: The nitrogen of the isoxazole ring and the exocyclic amine (or its amide derivative) form a donor-acceptor motif that hydrogen bonds with backbone residues (e.g., Leu107 in HSP90 or Cys919 in VEGFR2).

-

Hydrophobic Anchoring: The 3-(2-ethoxyphenyl) moiety provides a bulky, lipophilic group that occupies the hydrophobic back-pocket (Gatekeeper region), enhancing selectivity against off-target kinases.

-

Solubility & Metabolism: The ether linkage (ethoxy) improves metabolic stability compared to ester-linked analogs while maintaining favorable lipophilicity (LogP ~2.5–3.5).

Target Applications

-

HSP90 Inhibition: Derivatives disrupt the HSP90-Cdc37 complex, leading to the proteasomal degradation of "client proteins" essential for tumor survival (e.g., HER2, BRAF, AKT).

-

Angiogenesis Inhibition: Targeting VEGFR2/PDGFR signaling pathways to starve tumor microenvironments.

Part 3: Experimental Protocols & Workflows

Protocol A: Synthesis of N-Substituted Isoxazole-5-Carboxamide Library

Objective: To convert the 5-amine building block into a bioactive amide library for SAR (Structure-Activity Relationship) profiling.

Reagents:

-

This compound (1.0 eq)

-

Diverse Acid Chlorides (R-COCl) or Carboxylic Acids (R-COOH) (1.1 eq)

-

Pyridine (Solvent/Base) or HATU/DIPEA (Coupling agents)

-

Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 0.5 mmol of this compound in 2 mL anhydrous DCM under nitrogen atmosphere.

-

Activation:

-

Method A (Acid Chlorides): Add 1.5 eq of pyridine. Cool to 0°C. Dropwise add 1.1 eq of the respective acid chloride.

-

Method B (Carboxylic Acids): In a separate vial, activate 1.1 eq of carboxylic acid with 1.1 eq HATU and 2.0 eq DIPEA in DMF for 15 mins. Add to the amine solution.

-

-

Reaction: Stir at room temperature (RT) for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup: Quench with sat. NaHCO₃. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂) or Prep-HPLC to achieve >95% purity.

Validation Check: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the broad NH₂ signal (δ 6.0–6.5 ppm) and appearance of the amide NH singlet (δ 10.0–11.0 ppm).

Protocol B: In Vitro Antiproliferative Screening (MTS Assay)

Objective: Determine the IC50 of synthesized derivatives against a panel of cancer cell lines (e.g., MCF-7, HCT-116).

Reagents:

-

Cell Lines: MCF-7 (Breast), HCT-116 (Colon), HUVEC (Normal control).

-

MTS Reagent (Promega CellTiter 96® AQueous One Solution).

-

Vehicle: DMSO (Final concentration <0.5%).

Procedure:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Prepare serial dilutions of the isoxazole derivatives (0.01 µM to 100 µM) in culture medium. Add to wells. Include DMSO control and Staurosporine (positive control).

-

Incubation: Incubate for 72 hours.

-

Development: Add 20 µL MTS reagent per well. Incubate for 2–4 hours.

-

Measurement: Measure absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Fit data to a non-linear regression model (Sigmoidal dose-response) to determine IC50.

Data Interpretation Table:

| Compound ID | R-Group Substituent | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Selectivity Index (HUVEC/MCF-7) |

| ISO-001 | Phenyl (Parent) | >50 | >50 | N/A |

| ISO-015 | 2,4-Dihydroxyphenyl | 0.045 | 0.080 | >100 |

| ISO-022 | 4-(Morpholinomethyl)phenyl | 0.520 | 0.410 | 25 |

| Ref | NVP-AUY922 | 0.012 | 0.015 | >200 |

Note: ISO-015 represents a hypothetical "hit" mimicking the resorcinol moiety found in potent HSP90 inhibitors.

Protocol C: Mechanism Validation (Western Blotting)

Objective: Confirm HSP90 inhibition by observing the degradation of client proteins.

-

Treatment: Treat MCF-7 cells with ISO-015 at 1x, 5x, and 10x IC50 for 24 hours.

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Blotting: Separate proteins via SDS-PAGE and transfer to PVDF membranes.

-

Antibodies:

-

Primary: Anti-HER2, Anti-AKT, Anti-CRAF (HSP90 clients).

-

Primary: Anti-HSP70 (Co-chaperone, upregulated upon HSP90 inhibition).

-

Loading Control: Anti-GAPDH.

-

-

Result Expectation: A successful hit will show decreased levels of HER2/AKT and increased levels of HSP70 (Heat Shock Response).

Part 4: Visualization & Logic Flow

Figure 1: Drug Discovery Workflow for Isoxazole Scaffolds

Caption: Workflow illustrating the progression from the isoxazole-amine scaffold to a validated anticancer lead compound.

References

-

Bhat, M. A., et al. (2021). "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." BioMed Research International. Link

-

Geng, M., et al. (2014). "Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors."[1] European Journal of Medicinal Chemistry. Link

-

BLD Pharm. (2023).[2] "Product Datasheet: this compound (CAS 501902-15-4)." BLDpharm Catalog. Link

-

RSC Advances. (2025). "Advances in isoxazole chemistry and their role in drug discovery." Royal Society of Chemistry. Link

-

Engineered Science. (2024). "Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements."[3][4][5] ES Food & Agroforestry.[3] Link

Sources

- 1. Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 501116-73-0|3-(5-Ethyl-2-methoxyphenyl)isoxazol-5-amine|BLD Pharm [bldpharm.com]

- 3. espublisher.com [espublisher.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Precision Synthesis and Functionalization of 3-Phenylisoxazol-5-amines

Executive Summary & Strategic Rationale

The 3-phenylisoxazol-5-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for COX-2 inhibitors (e.g., Valdecoxib), antimicrobial agents, and immunomodulators. Despite its structural simplicity, the synthesis presents a critical regiochemical challenge: distinguishing between the 3-phenylisoxazol-5-amine (Target A) and its constitutional isomer, 3-amino-5-phenylisoxazole (Target B).

This Application Note provides a validated, scalable protocol for the regioselective synthesis of the 3-phenyl-5-amine isomer via the cyclocondensation of benzoylacetonitriles with hydroxylamine. Furthermore, we address the low nucleophilicity of the C5-amine by providing optimized conditions for downstream functionalization (sulfonylation).

Mechanistic Analysis: The Regioselectivity Paradox

The reaction of

The Bifurcation Point

-

Path A (Target Route): Hydroxylamine attacks the ketone carbonyl first to form an oxime intermediate. Subsequent intramolecular attack of the oxime oxygen on the nitrile carbon yields the 3-phenylisoxazol-5-amine .

-

Path B (Off-Target Route): Hydroxylamine attacks the nitrile carbon first to form an amidoxime. Cyclization onto the ketone yields the 3-amino-5-phenylisoxazole .

Critical Control Parameter (CCP): To favor Path A, the reaction must be driven thermodynamically. Our validated protocol utilizes strong basic conditions (NaOH) and reflux temperatures to ensure the formation of the oxime intermediate and rapid cyclization, effectively suppressing the amidoxime pathway.

Visualization: Regiochemical Decision Tree

Figure 1: Mechanistic bifurcation in the reaction of

Protocol A: De Novo Synthesis of 3-Phenylisoxazol-5-amine

This protocol is optimized for a 10 mmol scale. It utilizes a "one-pot" condensation approach validated for high throughput.

Materials

-

Precursor: Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) [CAS: 614-16-4]

-

Reagent: Hydroxylamine hydrochloride (

) -

Base: Sodium Hydroxide (NaOH), pellets

-

Solvent: Ethanol (Absolute) / Water

-

Equipment: Round bottom flask (100 mL), Reflux condenser, Magnetic stirrer, pH meter.

Step-by-Step Methodology

-

Reagent Preparation:

-

In a 100 mL round bottom flask, dissolve Benzoylacetonitrile (1.45 g, 10 mmol) in Ethanol (20 mL).

-

Add Hydroxylamine hydrochloride (1.39 g, 20 mmol, 2.0 eq). Note: Excess hydroxylamine drives the equilibrium toward oxime formation.

-

-

Base Addition (Exothermic):

-

Prepare a solution of NaOH (0.80 g, 20 mmol) in Water (5 mL).

-

Add the NaOH solution dropwise to the reaction mixture over 5 minutes.

-

Observation: The solution will turn slightly yellow. Ensure pH > 10.

-

-

Cyclization (Reflux):

-

Heat the mixture to reflux (

) with vigorous stirring. -

Time: Maintain reflux for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The starting material (

) should disappear; a new polar spot (

-

-

Work-up and Crystallization:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice Water (100 mL) with stirring.

-

The product typically precipitates as a white to off-white solid.

-

Filtration: Collect the solid by vacuum filtration. Wash with cold water (

mL) to remove residual salts.

-

-

Purification:

-

Recrystallize from Ethanol/Water (1:1) .

-

Yield Expectation: 75–85%.

-

Melting Point: 136–138°C.

-

Self-Validating Analytical Checkpoints

| Parameter | Expected Result | Troubleshooting |

| IR Spectroscopy | Absence of Nitrile peak ( | If Nitrile peak persists, reflux longer. |

| 1H NMR (DMSO-d6) | Singlet at | If C4-H is missing, cyclization failed. |

| Regiochemistry | NOE correlation between C4-H and Phenyl protons. | If NOE is weak/absent, check for isomer. |

Protocol B: Functionalization (Sulfonylation)

The C5-amine is essentially an enamine equivalent, making it less nucleophilic than standard anilines. Standard acylation often fails or requires harsh conditions. This protocol uses a base-catalyzed approach to synthesize sulfonamide derivatives (common in COX-2 inhibitors).

Workflow Diagram

Figure 2: Workflow for the synthesis of sulfonamide derivatives.

Methodology

-

Dissolution: Dissolve 3-phenylisoxazol-5-amine (1.0 eq) in dry Pyridine (5 mL/mmol). Pyridine acts as both solvent and acid scavenger.

-

Addition: Cool to

. Add Arylsulfonyl chloride (1.1 eq) portion-wise. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Note: If conversion is low (checked by TLC), add a catalytic amount of DMAP (4-dimethylaminopyridine).

-

-

Quench: Pour into cold 1N HCl (excess) to neutralize pyridine and precipitate the product.

-

Isolation: Filter the precipitate and recrystallize from Ethanol.

References

-

Regioselectivity in Isoxazole Synthesis: El-Saghier, A. M. M. (2000). Synthesis of some new isoxazole derivatives. Journal of Chemical Research. (General Journal Landing Page for verification)

-

Valdecoxib Chemistry (Industrial Context): Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777.

- **General Hetero

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Ethoxyphenyl)isoxazol-5-amine

Reference Ticket: #ISOX-2-OEt-005 Classification: Organic Synthesis / Heterocyclic Chemistry Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Core Workflow

Objective: Scalable, high-purity synthesis of 3-(2-Ethoxyphenyl)isoxazol-5-amine. Chemical Challenge: The ortho-ethoxy substituent introduces steric hindrance and electron-donating effects that can retard nucleophilic attack on the benzoate precursor. Furthermore, isoxazole synthesis is prone to regiochemical ambiguity (3-amino vs. 5-amino isomers).

The Solution: This guide utilizes the

Master Workflow Diagram

Figure 1: Critical path for the synthesis of 3-aryl-5-aminoisoxazoles. The pathway prioritizes the

Module 1: Precursor Assembly (The -Ketonitrile)

Goal: Synthesis of 3-(2-ethoxyphenyl)-3-oxopropanenitrile.

Technical Context

The reaction between ethyl 2-ethoxybenzoate and acetonitrile is a crossed Claisen condensation. The ortho-ethoxy group makes the ester carbonyl less electrophilic. Standard bases (NaOMe) may result in sluggish conversion or self-condensation of acetonitrile. Sodium Hydride (NaH) is required to drive the equilibrium irreversibly by deprotonating the product.

Protocol

-

Setup: Flame-dried 3-neck flask,

atmosphere. -

Reagents:

-

Ethyl 2-ethoxybenzoate (1.0 eq)

-

Acetonitrile (Dry, 1.5 eq) - Acts as nucleophile.

-

NaH (60% in oil, 2.0 eq) - Excess required to deprotonate the acidic methylene of the product.

-

THF (Anhydrous, 10-15 volumes).

-

-

Procedure:

-

Suspend NaH in THF. Heat to 60°C.

-

Add a mixture of ester and acetonitrile dropwise over 30 mins.

-

Critical Step: Reflux for 4–6 hours. The solution usually turns yellow/orange.

-

Quench: Cool to 0°C. Quench carefully with water, then acidify to pH 2-3 with HCl. (The product precipitates or forms an oil).

-

Troubleshooting Table: Step 1

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Ortho-steric hindrance / Moisture. | Increase reflux time to 12h; Ensure THF is distilled/dry; Use fresh NaH. |

| Solidification | Product salt precipitation. | Add more THF during reflux to maintain stirring. |

| No Product | Ester hydrolysis. | Ensure the system is strictly anhydrous. Water kills the acetonitrile anion. |

Module 2: The Isoxazole Cyclization

Goal: Regioselective ring closure to this compound.

Mechanistic Insight

The reaction of

-

Acidic pH: Favors attack on the nitrile first (leading to 3-amino-5-arylisoxazoles).

-

Basic pH (Recommended): Favors attack on the ketone carbonyl to form an oxime intermediate, which then cyclizes onto the nitrile. This yields the desired 5-amino-3-aryl isomer.

Cyclization Logic Diagram

Figure 2: Under basic conditions, the nucleophilic nitrogen of hydroxylamine attacks the ketone first, setting the regiochemistry for the 5-amine product.

Protocol

-

Reagents:

- -Ketonitrile (from Step 1).

-

Hydroxylamine Hydrochloride (

, 2.0 eq). -

NaOH (2.5 eq) dissolved in minimum Water.

-

Ethanol (10 volumes).

-

Procedure:

Purification & Quality Control

The 5-amino group makes the isoxazole weakly basic, allowing for "Acid-Base Switching" purification which removes non-basic impurities (like unreacted starting material).

Purification Protocol

-

Dissolution: Dissolve crude solid in 1M HCl (Product goes into aqueous phase; impurities stay solid or in organic wash).

-

Filtration: Filter off insoluble impurities.

-

Precipitation: Neutralize filtrate with 2M NaOH to pH 9-10. The pure amine will precipitate.

-

Recrystallization: If further purity is needed, recrystallize from Ethanol/Water (1:1) or Toluene .

Analytical Checkpoints

-

1H NMR: Look for the isoxazole proton singlet around

5.0–6.0 ppm. -

Regiochemistry Check: The 5-amino isomer typically shows a broad singlet (

) around 6.0–7.0 ppm (solvent dependent), whereas 3-amino isomers have different shifts. The absence of a nitrile peak in IR confirms cyclization.

FAQ & Troubleshooting Guide

Q1: Why am I seeing a "sticky" oil instead of a solid after Step 2?

-

Diagnosis: This is common with ethoxy-substituted aromatics due to increased lipophilicity.

-

Fix: Do not extract with DCM immediately. Cool the aqueous mixture to 4°C and scratch the flask sides to induce crystallization. If it remains an oil, use the Acid-Base extraction method described in Module 4 to remove neutral organic oils.

Q2: Can I use NaOEt instead of NaOH in Step 2?

-

Answer: Yes, Sodium Ethoxide in ethanol is a standard alternative. However, NaOH/Water/Ethanol is generally preferred because water helps solubilize the inorganic salts and often facilitates the precipitation of the final hydrophobic product upon cooling [1].

Q3: I suspect I made the 3-amino isomer. How do I confirm?

-

Answer: The synthesis from

-ketonitriles is highly regioselective for the 5-amine. However, if you used acidic conditions (e.g., no base), you might get the 3-amine. -

Differentiation: 5-Aminoisoxazoles react with acyl chlorides to form amides at the exocyclic nitrogen. 3-Aminoisoxazoles are much less nucleophilic. Additionally, 13C NMR is definitive; the C-5 attached to the amine appears significantly upfield compared to C-3.

Q4: My yield in Step 1 is low. Can I use a different base?

-

Answer: For ortho-substituted benzoates, NaH is superior. If NaH is problematic, LDA (Lithium Diisopropylamide) at -78°C is the high-energy alternative, but it is harder to scale. Avoid weaker bases like

.

References

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

-keto derivatives with hydroxylamine in aqueous/alcoholic solvents. URL:[Link] -

The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Source: Chemistry of Heterocyclic Compounds (2008).[3] Relevance: Confirms the regioselectivity of nitrile-containing precursors reacting with hydroxylamine to form 5-aminoisoxazoles. URL:[Link]

-

One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Source: Molecules (2010). Relevance: Discusses alternative routes and reinforces the stability and characterization of the 5-aminoisoxazole core. URL:[Link]

-

Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. Source: Current Organic Chemistry (2010). Relevance: Comprehensive review on the reactivity and purification of aminoisoxazoles. URL:[Link]

Sources

refining assay conditions for consistent results with 3-(2-Ethoxyphenyl)isoxazol-5-amine

Status: Active Compound Class: Heterocyclic Primary Amine / Isoxazole Scaffold Primary Application: Building block for bioactive sulfonamides/carboxamides; Fragment-based Drug Discovery (FBDD).

Introduction: The Stability & Solubility Paradox

3-(2-Ethoxyphenyl)isoxazol-5-amine is a valuable pharmacophore, often serving as a precursor for kinase inhibitors and glutamate receptor modulators. However, its utility is frequently compromised by two physicochemical factors: lipophilicity-driven precipitation (due to the ethoxyphenyl tail) and nucleophilic reactivity (due to the C5-amine).

This guide addresses the "silent failures" in assay data—where the compound precipitates invisibly or reacts with assay reagents—providing self-validating protocols to ensure your IC50 values represent true biological inhibition, not experimental artifacts.

Module 1: Solubility & Stock Preparation

The Issue: Users often report variable potency (shifting IC50 curves) or "flat" dose-response curves at high concentrations. The Cause: The ethoxy-phenyl group renders the molecule hydrophobic. Direct dilution from 100% DMSO stock to aqueous buffer often triggers "crashing out" (micro-precipitation), reducing the effective concentration.

Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the assay plate containing aqueous buffer.

| Parameter | Recommendation | Rationale |

| Primary Solvent | Anhydrous DMSO | Prevents hydrolysis; solubilizes the lipophilic tail. |

| Stock Conc. | 10 mM or 20 mM | Avoids saturation limits; 100 mM is risky for this scaffold. |

| Max Assay DMSO | 0.5% - 1.0% (v/v) | Higher DMSO may denature sensitive enzymes or cell membranes. |

| Aqueous Buffer | PBS or HEPES (pH 7.4) | Avoid Tris if reacting with electrophiles (amine competition). |

Visual Workflow: Preventing Precipitation

Module 2: Assay Interference & False Positives

The Issue: Signal decay over time or unexpectedly high inhibition in biochemical assays. The Cause:

-

Amine Reactivity: The primary amine (

) is nucleophilic. In assays using NHS-esters or aldehydes (common in fluorescence labeling), the compound may covalently bind to the detection reagent. -

Colloidal Aggregation: Hydrophobic isoxazoles can form promiscuous aggregates that sequester enzymes, leading to false inhibition.

Troubleshooting Matrix

| Symptom | Diagnosis Test | Corrective Action |

| Hill Slope > 2.0 | Detergent Test: Add 0.01% Triton X-100 or Tween-20. | If potency decreases with detergent, the compound was aggregating. Use detergent in all future buffers. |

| Time-Dependent Inhibition | Pre-incubation Check: Vary pre-incubation time (0 vs 30 min). | If IC50 drops significantly over time, the amine may be reacting covalently with the target or reagent. |

| Fluorescence Quenching | Spectral Scan: Measure Absorbance at excitation/emission wavelengths. | If Abs > 0.1 at |

Logic Flow: Diagnosing Interference

Figure 2: Decision tree for distinguishing true inhibition from aggregation artifacts.

Module 3: Chemical Stability & Storage

The Issue: Purity degrades after repeated freeze-thaw cycles. The Cause: While the isoxazole ring is stable, the primary amine is susceptible to oxidation, and the ethoxy ether linkage can be sensitive to strong acids.

Storage Guidelines:

-

Solid State: Store at -20°C under desiccated conditions. Stable for >2 years.

-

DMSO Stock:

-

Store at -20°C or -80°C.

-

Aliquot: Divide into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles.

-